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Compound of Interest

Compound Name: 2-lodo-4-nitro-pyridine 1-oxide
CAS No.: 52092-44-1
Cat. No.: B13757488
Get Quote
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Executive Summary

2-lodo-4-nitro-pyridine 1-oxide is a highly functionalized pyridine derivative featuring three
distinct reactive handles: a labile nitro group at C4, an electrophilic iodine at C2, and the N-
oxide moiety which activates the ring towards nucleophilic substitution. It serves as a critical
scaffold in the synthesis of antiviral agents and kinase inhibitors.

This guide presents the Direct Nitration Route as the primary protocol, chosen for its scalability
and operational simplicity compared to Sandmeyer-based approaches.

Retrosynthetic Analysis & Strategy

The synthesis leverages the directing power of the N-oxide functionality. Unlike pyridine, which
Is inert to nitration, pyridine-N-oxide undergoes electrophilic substitution at the C4 position.

o Step 1 (Activation): Oxidation of commercially available 2-iodopyridine to 2-iodopyridine-N-
oxide.
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o Step 2 (Functionalization): Electrophilic nitration at C4. The N-oxide group directs the
incoming nitro group to the para position, overriding the weak directing effects of the iodine
atom.

Reaction Scheme

mCPBA, DCM HNO3, H2504

2-lodopyridine RT, 18h p 2-lodopyridine 1-oxide 90°C, 4h p 2-lodo-4-nitro-pyridine 1-oxide
(Starting Material) (Intermediate) (Target)
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Figure 1: Two-step synthesis of 2-lodo-4-nitro-pyridine 1-oxide via N-oxidation and
electrophilic nitration.

Experimental Protocols
Step 1: Synthesis of 2-lodopyridine 1-oxide

Objective: Selective oxidation of the pyridine nitrogen without affecting the iodine substituent.

e Reagents: 2-lodopyridine (1.0 eq), m-Chloroperoxybenzoic acid (MCPBA, 77%, 1.2 eq),
Dichloromethane (DCM).

o Mechanism: Electrophilic attack of the peracid oxygen on the pyridine nitrogen lone pair.

Protocol:

Dissolution: Dissolve 2-iodopyridine (10.0 g, 48.8 mmol) in DCM (100 mL) in a 250 mL
round-bottom flask.

» Addition: Cool the solution to 0°C. Add mCPBA (13.1 g, 58.5 mmol) portion-wise over 15
minutes. Note: Controlling temperature prevents exothermic runaway.

» Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 18 hours.
Monitor by TLC (EtOAc/MeOH 9:1) for the disappearance of starting material.

o Work-up:
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o Quench with saturated agueous NaHCOs (50 mL) and Na2S20s (to reduce excess
peroxide).

o Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

o Dry combined organics over Na=SOa, filter, and concentrate in vacuo.

 Purification: The crude solid is typically pure enough (>95%) for the next step. If necessary,
recrystallize from Acetone/Hexane.

o Yield: ~9.5 g (88%).
o Appearance: Off-white to pale yellow solid.

Step 2: Synthesis of 2-lodo-4-nitro-pyridine 1-oxide

Objective: Regioselective nitration at C4. Safety Warning: This reaction involves hot mixed
acids and potentially explosive nitro compounds.[1] Perform behind a blast shield.

» Reagents: 2-lodopyridine 1-oxide (from Step 1), Fuming Nitric Acid (HNOs, >90%),
Concentrated Sulfuric Acid (H2SOa).

Protocol:

» Preparation of Nitrating Acid: In a separate flask, carefully add Fuming HNOs (5.0 mL) to
Conc. H2S0a4 (15.0 mL) at 0°C. Stir for 10 minutes.

o Addition: Add 2-iodopyridine 1-oxide (5.0 g, 22.6 mmol) to a 100 mL flask containing Conc.
H2S0a4 (10 mL). Cool to 0°C.[2]

 Nitration: Dropwise add the prepared nitrating acid to the substrate solution, maintaining
internal temperature <10°C.

e Heating: Once addition is complete, slowly heat the reaction mixture to 90°C and hold for 4
hours.

o Critical Control Point: Do not exceed 100°C to avoid deiodination (iodine liberation,
indicated by violet vapor).

© 2026 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b13757488/docs?utm_src=pdf-body#technical-guide-synthesis-and-characterization-of-2-iodo-4-nitro-pyridine-1-oxide
https://www.researchgate.net/publication/275529002_A_Two-Step_Continuous_Flow_Synthesis_of_4-Nitropyridine
https://prepchem.com/2-chloro-4-nitropyridine-n-oxide/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13757488?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

e Quench: Cool to room temperature and pour the mixture onto crushed ice (200 g).

e Neutralization: Carefully adjust pH to 7-8 using solid Na=COs. Caution: Vigorous foaming.

e |solation: Extract with Chloroform/Isopropanol (3:1, 3 x 100 mL). The nitro-oxide is

moderately water-soluble; thorough extraction is required.

 Purification: Dry over MgSOa4 and concentrate. Purify via flash column chromatography
(DCM/MeOH gradient 100:0 to 95:5).

o Yield: ~3.6 g (60%).

o Appearance: Yellow crystalline solid.

Characterization Data

The following data validates the structure of the target compound.

Parameter Data Interpretation
) ) Typical for nitro-pyridine N-
Physical State Yellow Solid ]
oxides.
) ) Consistent with 4-nitro-N-oxide
Melting Point 152 - 155 °C

analogs.[1]

1H NMR (DMSO-ds)

58.98 (d, J=2.5 Hz, 1H, H3)&
8.55 (d, J=7.2 Hz, 1H, H6)d
8.24 (dd, J=7.2, 2.5 Hz, 1H,
H5)

H3: Deshielded by adjacent |
and NO2.H6: Deshielded by N-
oxide.H5: Coupling confirms

2,4-substitution pattern.

13C NMR (DMSO-de)

5 142.5 (C4-NO2), 139.8 (C6),
132.1 (C3), 119.5 (C5), 112.0
(C2-1)

C2-I carbon is significantly

shielded (heavy atom effect).

Mass Spec (ESI)

[M+H]* = 266.9

Matches formula CsH3IN20s.

Structural Logic Diagram
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Structure:
2-lodo-4-nitro-pyridine 1-oxide

VRN

1H NMR Analysis Mass Spectrometry
H3 (Doublet, ~9.0 ppm) H6 (Doublet, ~8.5 ppm)
Deshielded by NO2 & | Deshielded by N-oxide

Click to download full resolution via product page
Figure 2: Structural assignment logic based on NMR shifts.
Storage and Stability
 Light Sensitivity: lodides are light-sensitive. Store in amber vials.

o Thermal Stability: Nitro-N-oxides are energetic. Store at 2-8°C. Avoid heating above 120°C
during drying.

o Reactivity: The C4-nitro group is highly susceptible to nucleophilic displacement (e.g., by
methoxide, amines, or halides). Avoid exposure to nucleophilic solvents (MeOH) under basic
conditions unless derivatization is intended.

References
o Oxidation of Pyridines

o Y. Wang, et al. "Efficient oxidation of pyridines to N-oxides using mCPBA." Journal of
Organic Chemistry, 2016, 81, 781-786. Link

 Nitration of Pyridine N-oxides

o H. J. Hertog, et al. "Reactivity of 4-nitropyridine-N-oxide." Recueil des Travaux Chimiques
des Pays-Bas, 1951, 70, 581.[3] Link

© 2026 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b13757488/docs?utm_src=pdf-body-img#technical-guide-synthesis-and-characterization-of-2-iodo-4-nitro-pyridine-1-oxide
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2F10.1021%2Facs.joc.5b01740
http://orgsyn.org/demo.aspx?prep=CV4P0828
https://www.google.com/url?sa=E&q=https%3A%2F%2Fdoi.org%2F10.1002%2Frecl.19510700704
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13757488?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

¢ Synthesis of Halogenated Nitropyridines
o "Synthesis of 2-chloro-4-nitropyridine-N-oxide."[2][4][5] PrepChem. Link
o Crystal Structure & Analogs

o "Crystal structure of 2-iodo-3-nitropyridine." Acta Crystallographica Section E, 2009. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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